molecular formula C30H51RhS3 B563050 IBCXUHINDDQPEW-UHFFFAOYSA-K CAS No. 100432-50-6

IBCXUHINDDQPEW-UHFFFAOYSA-K

Cat. No.: B563050
CAS No.: 100432-50-6
M. Wt: 610.823
InChI Key: IBCXUHINDDQPEW-UHFFFAOYSA-K
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Description

IBCXUHINDDQPEW-UHFFFAOYSA-K is a complex organometallic compound. It consists of a rhodium ion coordinated with a thiolate ligand derived from 2,6,6-trimethylbicyclo(3.1.1)heptane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IBCXUHINDDQPEW-UHFFFAOYSA-K typically involves the reaction of rhodium salts with the thiolate ligand. One common method is to react rhodium(III) chloride with 2,6,6-trimethylbicyclo(3.1.1)heptane-2-thiol in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

IBCXUHINDDQPEW-UHFFFAOYSA-K can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolate ligand can yield sulfoxides or sulfones, while substitution reactions can produce a variety of rhodium complexes with different ligands .

Scientific Research Applications

IBCXUHINDDQPEW-UHFFFAOYSA-K has several scientific research applications:

Mechanism of Action

The mechanism by which IBCXUHINDDQPEW-UHFFFAOYSA-K exerts its effects involves the coordination of the rhodium ion with various ligands. This coordination can alter the electronic properties of the rhodium center, making it more reactive in catalytic processes. The thiolate ligand can also participate in redox reactions, further enhancing the compound’s reactivity. Molecular targets and pathways involved include interactions with organic substrates in catalytic cycles and potential interactions with biological molecules in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IBCXUHINDDQPEW-UHFFFAOYSA-K is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic applications and potentially useful in medicinal chemistry .

Properties

CAS No.

100432-50-6

Molecular Formula

C30H51RhS3

Molecular Weight

610.823

IUPAC Name

rhodium(3+);4,6,6-trimethylbicyclo[3.1.1]heptane-4-thiolate

InChI

InChI=1S/3C10H18S.Rh/c3*1-9(2)7-4-5-10(3,11)8(9)6-7;/h3*7-8,11H,4-6H2,1-3H3;/q;;;+3/p-3

InChI Key

IBCXUHINDDQPEW-UHFFFAOYSA-K

SMILES

CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.CC1(C2CCC(C1C2)(C)[S-])C.[Rh+3]

Origin of Product

United States

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